

Venlafaxine-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides an in-depth overview of the physical and chemical properties of **Venlafaxine-d6**, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

Venlafaxine-d6, also known as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanold6, is a stable, isotopically labeled form of Venlafaxine.[1] The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Venlafaxine in biological matrices.[2][3][4][5]

Structural and Molecular Data



| Property | Value | Reference |
|-------------------|--|-------------------------|
| Chemical Name | 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohex anol-d6 | [1] |
| Alternate Names | D,L-Venlafaxine-d6; [2H6]-DL- Venlafaxine | [1][6] |
| CAS Number | 1020720-02-8 | [1][2][6][7][8][9] |
| Molecular Formula | C17H21D6NO2 | [1][2][6][7] |
| Molecular Weight | 283.44 g/mol | [1][2][6][7][9][10][11] |
| Appearance | Off-White Solid | [2] |

Physicochemical Properties

Precise experimental values for the physical properties of **Venlafaxine-d6** are not extensively reported in the literature. However, they are expected to be very similar to those of the non-deuterated Venlafaxine. The following table includes predicted values and values for the non-deuterated form as a reference.

| Property | Value (Venlafaxine- d6) | Value (Venlafaxine) | Reference |
|---------------|---|---|-----------|
| Melting Point | 67-69°C (Predicted) | 215-217 °C (hydrochloride salt) | [6][9] |
| Boiling Point | 397.6 ± 27.0 °C at 760 mmHg (Predicted) | Not available | [6] |
| Solubility | Information not available | 572 mg/mL in water (hydrochloride salt) | [12] |
| LogP | 2.91 (Predicted) | 0.43 (Octanol:water) | [6][12] |

Experimental Protocols



The following sections detail the standard methodologies for determining the key physical and chemical properties of a substance like **Venlafaxine-d6**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **Venlafaxine-d6** transitions to a liquid state.

Methodology:

- A small, finely powdered sample of Venlafaxine-d6 is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid **Venlafaxine-d6** equals the external pressure.

Methodology:

- A small amount of the substance is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The apparatus is heated slowly and evenly.
- The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. This indicates the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of **Venlafaxine-d6** in a saturated solution in a specific solvent at a given temperature.



Methodology:

- An excess amount of solid Venlafaxine-d6 is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of **Venlafaxine-d6** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Spectral Analysis

Objective: To obtain detailed information about the molecular structure of **Venlafaxine-d6**.

Methodology:

- A small amount of **Venlafaxine-d6** is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
- The solution is placed in an NMR tube.
- The NMR spectrum is acquired using an NMR spectrometer. ¹H and ¹³C NMR are standard techniques. The presence of deuterium in place of hydrogen will result in the absence of signals at the corresponding chemical shifts in the ¹H NMR spectrum.

Objective: To determine the mass-to-charge ratio of **Venlafaxine-d6** and its fragmentation pattern.

Methodology:

- A sample of **Venlafaxine-d6** is introduced into the mass spectrometer.
- The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.



 The mass spectrum, which shows the relative abundance of each ion, is recorded. This is crucial for confirming the molecular weight and isotopic labeling.

Objective: To identify the functional groups present in the Venlafaxine-d6 molecule.

Methodology:

- A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- The IR spectrum is recorded as the infrared radiation is passed through the sample.
- The absorption bands in the spectrum correspond to the vibrational frequencies of the different bonds within the molecule, allowing for the identification of functional groups.

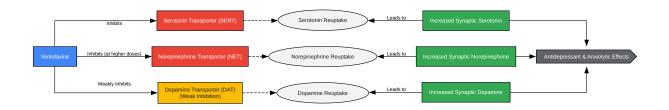
Signaling and Metabolic Pathways

Venlafaxine, the non-deuterated parent compound, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] Its therapeutic effects are primarily attributed to its potentiation of neurotransmitter activity in the central nervous system.[15][16]

Mechanism of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently inhibit the reuptake of both serotonin and norepinephrine.[13][15] At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[17] It also weakly inhibits the reuptake of dopamine.[13][14][15] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. [13][16]





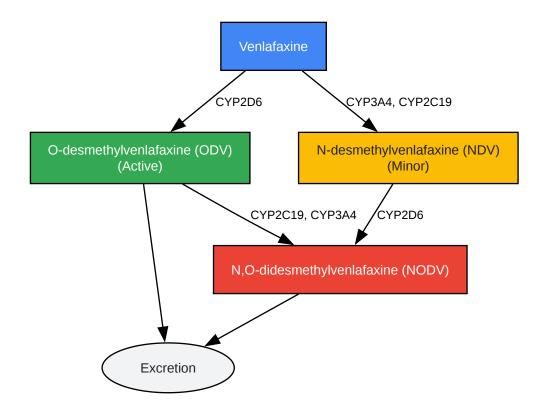
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Caption: Mechanism of action of Venlafaxine.

Metabolic Pathway

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[13][14][16] The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is mediated by the CYP2D6 enzyme.[13][18] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), catalyzed by CYP3A4 and CYP2C19.[13][19] These metabolites can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[13][19]





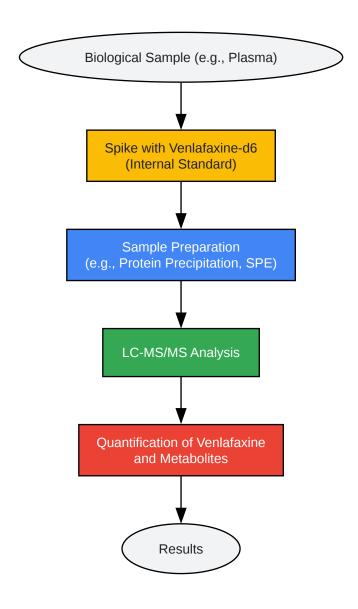
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Caption: Metabolic pathway of Venlafaxine.

Experimental Workflow for Quantification in Biological Samples

Venlafaxine-d6 is commonly used as an internal standard in the quantification of Venlafaxine and its metabolites in biological matrices like plasma. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.





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Caption: Workflow for Venlafaxine quantification.

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- To cite this document: BenchChem. [Venlafaxine-d6: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429546#venlafaxine-d6-physical-and-chemical-properties]

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